N-(4-ethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N4O3S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications
Structural and Functional Analysis
The compound N-(4-ethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has been a subject of interest in the field of chemical research due to its complex structure and potential biological activities. A study by Ashby et al. (1978) explored the structural analogs of this compound, focusing on thiophene analogs of aromatic carcinogens like benzidine and 4-aminobiphenyl. The research involved synthesizing and evaluating these analogs for potential carcinogenicity, revealing the importance of structural analysis in understanding the biological activity and safety of such complex compounds (Ashby et al., 1978).
Degradation and Environmental Impact
The degradation pathways of similar acetamide compounds have been studied to understand their environmental impact and biotoxicity. For instance, Qutob et al. (2022) conducted a comprehensive review on the degradation of acetaminophen, an acetamide, using advanced oxidation processes (AOPs). The study highlighted various degradation pathways, by-products, and their environmental implications, emphasizing the significance of understanding these factors for compounds like this compound, which share similar structural features (Qutob et al., 2022).
Biochemical Studies and Potential Applications
Kennedy (2001) provided a review on the biological effects of acetamide and its derivatives, discussing their commercial importance and the extensive data that contribute to our understanding of the biological consequences of exposure to these chemicals. This comprehensive review underlines the importance of biochemical studies to ascertain the safety and potential therapeutic uses of complex compounds like this compound (Kennedy, 2001).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-16-5-9-18(10-6-16)27-22(31)14-33-25-28-20(13-21(30)29-25)23-15(2)26-24(34-23)17-7-11-19(32-3)12-8-17/h5-13H,4,14H2,1-3H3,(H,27,31)(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATKGPZQLZRWQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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